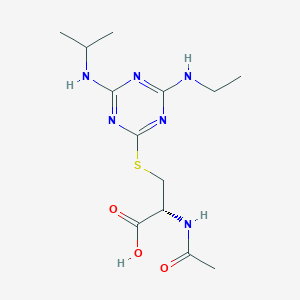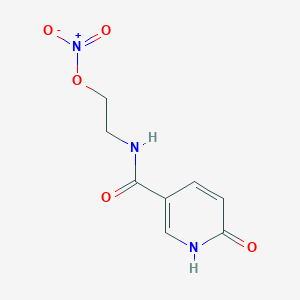
Atrazina mercapturato
Descripción general
Descripción
La atrazina mercapturato es un metabolito del herbicida ampliamente utilizado atrazina. La atrazina se utiliza principalmente para controlar las malas hierbas de hoja ancha y gramíneas en cultivos como el maíz, la caña de azúcar y el sorgo. La this compound se forma en el cuerpo como resultado del proceso de desintoxicación, donde la atrazina se somete a conjugación con glutatión seguido de conversión a derivados de ácido mercaptúrico .
Aplicaciones Científicas De Investigación
La atrazina mercapturato tiene varias aplicaciones de investigación científica, que incluyen:
Monitoreo ambiental: Se utiliza como biomarcador para la exposición humana a la atrazina, lo que permite a los investigadores evaluar el grado de contaminación ambiental y la exposición humana.
Estudios toxicológicos: Se utiliza para estudiar los efectos tóxicos de la atrazina y sus metabolitos en varios organismos, incluidas las especies acuáticas y los mamíferos
Farmacocinética: Se utiliza para estudiar la absorción, distribución, metabolismo y excreción de la atrazina en el cuerpo.
Química analítica: Se utiliza en el desarrollo y validación de métodos analíticos para la detección y cuantificación de la atrazina y sus metabolitos en muestras biológicas y ambientales.
Mecanismo De Acción
La atrazina mercapturato ejerce sus efectos mediante la inhibición de la fotosíntesis en las plantas. Esto se logra bloqueando la cadena de transporte de electrones en los cloroplastos, lo que lleva a la interrupción de la producción de energía y finalmente causa la muerte de la planta . En los animales, la atrazina y sus metabolitos, incluida la this compound, pueden interrumpir la señalización endocrina, lo que lleva a diversos efectos reproductivos y de desarrollo .
Análisis Bioquímico
Biochemical Properties
Atrazine mercapturate is detected in urine using an enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS) methods . The ELISA method has shown a 10-fold improvement in the sensitivity of atrazine mercapturate detection compared to previous reports .
Cellular Effects
Atrazine, the parent compound, is known to inhibit photosynthesis in broadleaf weeds and grasses , suggesting that its metabolites may also interact with cellular processes.
Molecular Mechanism
The parent compound, atrazine, exerts its effects by inhibiting photosynthesis
Temporal Effects in Laboratory Settings
In laboratory settings, the elimination of interfering substances in urine by solid phase extraction (SPE) prior to analysis has resulted in a 10-fold improvement in the sensitivity of atrazine mercapturate detection .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La atrazina mercapturato se sintetiza típicamente a través de la vía metabólica que implica la conjugación de la atrazina con glutatión. Este proceso está catalizado por la enzima glutatión S-transferasa, lo que da como resultado la formación de un conjugado de atrazina-glutatión. Este conjugado se procesa posteriormente para formar this compound .
Métodos de producción industrial: En entornos industriales, la producción de this compound implica el uso de extracción en fase sólida acoplada a cromatografía líquida de alta resolución-espectrometría de masas en tándem (SPE-HPLC-MS/MS). Este método permite la cuantificación y el análisis eficientes de la atrazina y sus metabolitos en muestras biológicas .
Análisis De Reacciones Químicas
Tipos de reacciones: La atrazina mercapturato se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la this compound puede llevar a la formación de sulfóxidos y sulfonas .
Comparación Con Compuestos Similares
La atrazina mercapturato es similar a otros metabolitos de la atrazina, como la desetilatrazina y la deisopropilatracina. Es única en su formación a través de la conjugación con glutatión y la posterior conversión a derivados de ácido mercaptúrico . Otros compuestos similares incluyen:
Desetilatrazina: Formada a través de la desalquilación de la atrazina.
Deisopropilatracina: Formada a través de la desalquilación de la atrazina.
Diaminoclorotriazina: Formada a través de la desalquilación adicional de desetilatrazina y deisopropilatracina.
La this compound destaca por su vía metabólica específica y su uso como biomarcador para la exposición humana a la atrazina .
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBXBVCDDNBLJW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160763 | |
| Record name | Atrazine mercapturate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138722-96-0 | |
| Record name | Atrazine mercapturate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138722960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrazine mercapturate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















